

An In-Depth Technical Guide to tert-Butyl (4-methoxypyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B1348118

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-methoxypyridin-2-yl)carbamate, a key organic intermediate, holds a significant position in the landscape of medicinal chemistry and drug development. Its structure, featuring a pyridine core functionalized with a methoxy group and a tert-butoxycarbonyl (Boc)-protected amine, renders it a versatile building block for the synthesis of complex molecular architectures. The Boc protecting group provides stability under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for the strategic unveiling of the amine functionality for further elaboration.^{[1][2]} This attribute is paramount in multi-step syntheses of pharmacologically active compounds. The methoxypyridine moiety itself is a common scaffold in numerous therapeutic agents, contributing to target engagement and influencing pharmacokinetic properties. This guide provides a comprehensive overview of the physical properties, synthesis, and characterization of tert-butyl (4-methoxypyridin-2-yl)carbamate, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

The physical and chemical properties of tert-butyl (4-methoxypyridin-2-yl)carbamate are fundamental to its handling, storage, and application in synthesis. A summary of its key properties is presented in the table below.

Property	Value	Source(s)
CAS Number	551950-46-0	[3]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₃	[3]
Molecular Weight	224.26 g/mol	[3]
Appearance	White Solid	[3]
Melting Point	124-127 °C	[4]
Solubility	Soluble in organic solvents such as dimethyl sulfoxide and methanol. Slightly soluble in water.	[5]
Storage Temperature	0-5 °C	[3]

Synthesis and Characterization

The synthesis of tert-butyl (4-methoxypyridin-2-yl)carbamate is most commonly achieved through the protection of its precursor, 2-amino-4-methoxypyridine. The Boc protection strategy is widely employed due to its high efficiency and the stability of the resulting carbamate.

Synthesis of the Precursor: 2-Amino-4-methoxypyridine

A common and effective method for the synthesis of 2-amino-4-methoxypyridine involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-amino-4-chloropyridine, with sodium methoxide.[5]

Experimental Protocol:

- In a sealed reaction tube, dissolve 4-chloropyridin-2-amine (10 g, 78.1 mmol) in a 1 M solution of sodium methoxide in methanol (50 mL).
- Heat the reaction mixture at 145 °C for 6 hours.
- Upon completion of the reaction, remove the solvent by distillation under reduced pressure to obtain the crude product.

- Purify the crude product by silica gel column chromatography, eluting with a 10% solution of dichloromethane in methanol, to yield 2-amino-4-methoxypyridine as an off-white solid (7.7 g, 79% yield).[5]

The causality behind this experimental choice lies in the electron-deficient nature of the pyridine ring, which facilitates nucleophilic substitution. The high temperature is necessary to overcome the activation energy of the reaction.

Boc Protection of 2-Amino-4-methoxypyridine

The protection of the amino group of 2-amino-4-methoxypyridine with a tert-butoxycarbonyl group is a standard procedure in organic synthesis. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc_2O) in the presence of a base.

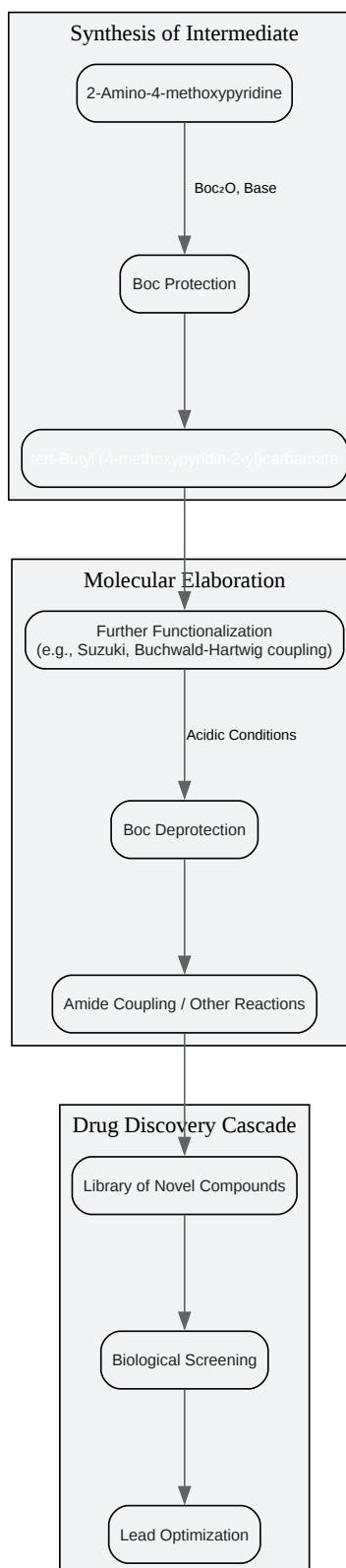
Experimental Protocol:

- Dissolve 2-amino-4-methoxypyridine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Cool the solution to 0-5 °C in an ice/water bath.
- Add triethylamine (1.5 equivalents) and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate (Boc_2O) (2 equivalents) in the same solvent.[6]
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, extract the reaction mixture with DCM.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.[6]
- Purify the product by recrystallization or column chromatography to obtain tert-butyl (4-methoxypyridin-2-yl)carbamate as a white solid.

The use of DMAP as a catalyst is crucial for accelerating the acylation of the pyridine amine, which is a relatively weak nucleophile. The reaction is performed at a low temperature to control the reactivity of Boc_2O and minimize side reactions.

Characterization

While specific experimental spectral data for tert-butyl (4-methoxypyridin-2-yl)carbamate is not widely published, characterization would typically involve the following techniques, with expected spectral features based on its structure and data from analogous compounds:


- ^1H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group, a singlet for the three protons of the methoxy group, and distinct signals for the protons on the pyridine ring.[7]
- ^{13}C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, the methoxy carbon, and the carbons of the pyridine ring.[7]
- Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (224.26 g/mol).[8]
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching, C=O stretching of the carbamate, and C-O stretching of the methoxy group.[9]

Applications in Drug Development

tert-Butyl (4-methoxypyridin-2-yl)carbamate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The carbamate moiety can act as a bioisostere for other functional groups or can be strategically cleaved during the final stages of a synthesis to reveal a primary or secondary amine for further functionalization.[1][2]

While specific, publicly disclosed drug candidates synthesized directly from this intermediate are limited, the methoxypyridine scaffold is a component of numerous bioactive molecules. For instance, methoxypyridine derivatives have been investigated as gamma-secretase modulators for the potential treatment of Alzheimer's disease.[10] The strategic placement of the methoxy and protected amine groups on the pyridine ring allows for diverse synthetic manipulations to explore structure-activity relationships.

Logical Workflow for Utilization in Drug Discovery:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from the intermediate to drug discovery.

Conclusion

tert-Butyl (4-methoxypyridin-2-yl)carbamate is a valuable and versatile building block in the arsenal of the medicinal chemist. Its well-defined physical properties and the robust synthetic routes for its preparation make it a reliable starting material for the creation of novel and complex molecules. The strategic importance of the Boc-protected amine and the methoxypyridine core ensures its continued relevance in the pursuit of new therapeutic agents. This guide provides a foundational understanding of this key intermediate, empowering researchers to leverage its full potential in their drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. rsc.org [rsc.org]
- 8. PubChemLite - (4-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester (C11H16N2O3) [pubchemlite.lcsb.uni.lu]
- 9. rsc.org [rsc.org]
- 10. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-Depth Technical Guide to tert-Butyl (4-methoxypyridin-2-yl)carbamate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1348118#tert-butyl-4-methoxypyridin-2-yl-carbamate-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com